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molecular formula C20H18Cl2Si B1503365 (Triphenylmethyl)methyldichlorosilane CAS No. 256343-28-9

(Triphenylmethyl)methyldichlorosilane

Cat. No. B1503365
M. Wt: 357.3 g/mol
InChI Key: QUHJOUAJXNMZIF-UHFFFAOYSA-N
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Patent
US06022987

Procedure details

In the same apparatus and procedures as EXAMPLE 1 above, 50.4 ml (564 mmol) of benzene and 2.92 g (21.9 mmol) of aluminum chloride were alkylated with 10.0 g (43.0 mmol) of (trichloromethyl)methyldichlorosilane under dry nitrogen atmospheric pressure for 5 hours at room temperature. The aluminum chloride catalyst was quenched with PoCl3 and then stirred for another 1 hour to complete the deactivation. Freshly distilled hexane (100 ml) was added to the reaction mixture and insoluble solids in hexane were filtered from the organic soultion. After hexane and benzene were distilled, recrystallization from chloroform yielded 3.58 g of (triphenylmethyl)methyldichlorosilane (mp: 170-172° C., yield; 23%).
Quantity
50.4 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
(trichloromethyl)methyldichlorosilane
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:12]([Si:15]([CH3:18])([Cl:17])[Cl:16])(Cl)Cl>>[C:1]1([C:12]([Si:15]([CH3:18])([Cl:17])[Cl:16])([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50.4 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
(trichloromethyl)methyldichlorosilane
Quantity
10 g
Type
reactant
Smiles
ClC(Cl)(Cl)[Si](Cl)(Cl)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The aluminum chloride catalyst was quenched with PoCl3
ADDITION
Type
ADDITION
Details
Freshly distilled hexane (100 ml) was added to the reaction mixture and insoluble solids in hexane
FILTRATION
Type
FILTRATION
Details
were filtered from the organic soultion
DISTILLATION
Type
DISTILLATION
Details
After hexane and benzene were distilled
CUSTOM
Type
CUSTOM
Details
recrystallization from chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](Cl)(Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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